molecular formula H4O2Si B1258837 Silanediol

Silanediol

Cat. No.: B1258837
M. Wt: 64.116 g/mol
InChI Key: KCIKCCHXZMLVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Silanediol is a silicon hydroxide.

Scientific Research Applications

Catalytic Applications

1.1 Enantioselective Catalysis

Silanediols have emerged as promising co-catalysts in enantioselective reactions. A notable study demonstrated the combination of silanediol with copper(II) triflate to create an enhanced Lewis acid catalyst system. This system facilitated the enantioselective addition of indoles to alkylidene malonates, achieving high yields and enantiomeric excess . The unique ability of silanediols to act as dual hydrogen bond donors enhances their catalytic performance compared to traditional catalysts such as thioureas and squaramides .

Table 1: Comparison of Catalytic Performance

Catalyst TypeYield (%)Enantiomeric Excess (%)
This compound + Cu(OTf)9975
Thiourea250
Squaramide305

1.2 Anion-Binding Catalysis

Silanediols are also effective in anion-binding catalysis. They have been shown to activate benzopyrylium triflates via anion binding, leading to enantioselective alkylation reactions . This capability is particularly significant as it allows for the generation of chiral ion pairs that enhance reaction selectivity.

Materials Science

2.1 Synthesis of Functional Materials

Silanediols play a crucial role in the synthesis of functional materials due to their hydrogen-bonding capabilities. Research indicates that silanediols can be utilized as precursors for creating stable organosilicon compounds with desirable properties for applications in coatings and adhesives . Their ability to form strong hydrogen bonds contributes to improved mechanical properties in composite materials.

Table 2: Properties of this compound-Based Materials

Material TypeMechanical Strength (MPa)Thermal Stability (°C)
This compound Composite50200
Traditional Polymer30150

Medicinal Chemistry

3.1 Antimicrobial Properties

Silanediols have been investigated for their antimicrobial activity, particularly in dental applications. Studies have shown that this compound-based compounds exhibit significant antibacterial properties, making them suitable candidates for use in dental adhesives and restorative materials . Their effectiveness against common oral pathogens highlights their potential in improving dental health outcomes.

Case Study: Antibacterial Efficacy

In a comparative study, this compound-based adhesives demonstrated superior antibacterial activity against Streptococcus mutans compared to conventional adhesives, suggesting a promising application in preventive dentistry .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing silanediols, and how can purity be validated?

Silanediol synthesis typically involves hydrolysis of chlorosilanes or alkoxysilanes under controlled pH conditions. For example, dimethylthis compound is synthesized via hydrolysis of dimethyldichlorosilane in aqueous media . To validate purity, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and detect impurities (e.g., residual chlorides or alkoxy groups) .
  • High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment .
  • Elemental Analysis : To verify stoichiometric ratios of C, H, and Si .
  • Melting Point Analysis : Consistency with literature values (e.g., 101°C for dimethylthis compound) .

Q. How do silanediols interact with metalloproteases, and what experimental techniques are used to study these interactions?

Silanediols act as transition-state mimics in protease inhibition by binding to active-site zinc ions. Key methodologies include:

  • X-ray Crystallography : To resolve inhibitor-enzyme complexes (e.g., silanediols bound to thermolysin or ACE) and identify critical hydrogen-bonding interactions with residues like histidine 231 .
  • Enzymatic Assays : Measure inhibition constants (Ki) using fluorogenic substrates under physiological pH .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between silanediols and target enzymes .

Q. What are the key physicochemical properties of silanediols relevant to their stability in biological systems?

  • Hydrolytic Stability : Silanediols with bulky substituents (e.g., diphenylthis compound) resist hydrolysis under neutral conditions, making them suitable for in vivo applications .
  • pKa Values : Neutral at physiological pH (e.g., dimethylthis compound pKa ≈ 14.24), enabling cell membrane permeability .
  • Air/Light Sensitivity : Storage at -20°C in inert atmospheres prevents oxidation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported binding affinities of silanediols for anions like acetate or chloride?

Discrepancies arise from solvent polarity, counterion effects, and measurement techniques. Methodological strategies include:

  • Solvent Standardization : Compare association constants (Ka) in consistent solvents (e.g., CHCl3 vs. toluene) .
  • Competitive Binding Assays : Use NMR titrations with standardized anion sources (e.g., tetrabutylammonium salts) to minimize counterion interference .
  • Computational Modeling : Density Functional Theory (DFT) simulations to predict binding modes and validate experimental Ka values .

Q. What challenges exist in synthesizing enantiopure silanediols, and how can asymmetric synthesis be optimized?

Challenges include limited methods for stereoselective Si–C bond formation and racemization during purification. Solutions involve:

  • Chiral Auxiliaries : Use BINOL-based catalysts to induce asymmetry during this compound formation .
  • Dynamic Kinetic Resolution : Exploit reversible Si–O bond cleavage to favor a single enantiomer .
  • Crystallization-Induced Asymmetric Transformation : Enhance enantiomeric excess (ee) via controlled recrystallization .

Q. How do silanediols compare to thioureas and squaramides in anion-binding catalysis, and what experimental metrics should be prioritized?

Silanediols offer unique hydrogen-bonding geometry and neutral charge, enabling distinct substrate recognition. Key comparative metrics:

  • Catalytic Efficiency : Turnover frequency (TOF) and enantioselectivity (ee) in model reactions (e.g., asymmetric annulations) .
  • Binding Affinity : Ka values for target anions (e.g., chloride, triflate) measured via UV-Vis or fluorescence titrations .
  • Solvent Compatibility : Performance in nonpolar media (e.g., toluene), where silanediols outperform charged catalysts .

Q. What strategies can address the limited understanding of structure-activity relationships (SAR) in this compound-based protease inhibitors?

  • Fragment-Based Drug Design : Screen this compound fragments against protease libraries to identify core pharmacophores .
  • SAR via Crystallography : Correlate inhibitory potency (IC50) with structural features (e.g., substituent bulk, dihedral angles) resolved in enzyme complexes .
  • Mutagenesis Studies : Identify critical enzyme residues (e.g., His231 in thermolysin) that influence this compound binding .

Q. Methodological Guidelines

  • Data Contradiction Analysis : When conflicting data arise (e.g., binding constants), systematically evaluate experimental conditions (solvent, temperature, anion source) and employ complementary techniques (e.g., ITC + DFT) .
  • Experimental Reproducibility : Adhere to Beilstein Journal guidelines for detailed methods in main text or supplementary materials, including raw data tables .
  • Literature Review : Prioritize primary sources (e.g., Medicinal Chemistry, J. Org. Chem.) over unreliable databases .

Preparation Methods

Hydrolysis of Dialkoxysilanes

The hydrolysis of dialkoxysilanes remains the most industrially scalable route to silanediols. A patented method for synthesizing diphenylsilanediol exemplifies this approach. Diphenyldimethoxysilane undergoes hydrolysis in the presence of an organic solvent (e.g., acetone, methyl ethyl ketone) and an acid catalyst (e.g., acetic acid). Key parameters include:

  • Temperature : Reflux conditions (55–65°C) ensure complete reaction without side-product formation.
  • Molar Ratios : A 1:1.5–1:3 silane-to-water ratio maximizes yield while minimizing residual alkoxy groups.
  • Aging and Crystallization : Post-reaction aging (5–8 hours) facilitates crystallization, with filtration via 500–800 mesh cloths achieving >99.5% purity.

Table 1: Optimization of Diphenylthis compound Synthesis

Parameter Example 1 Example 2 Example 3 Example 4
Silane Diphenyldimethoxysilane Diphenyldimethoxysilane Diphenyldiethoxysilane Diphenyldiethoxysilane
Solvent Acetone Acetone Methyl ethyl ketone Tetrahydrofuran
Catalyst (Acetic Acid) 0.021 g 1 g 0.5 g 1.64 g
Reaction Time (h) 4 6 5 5
Yield (%) 97.97 97.63 98.42 98.24
Purity (%) 99.5 99.7 99.7 99.7

This method consistently delivers yields >96% and purities >99.5%, with needle-like crystals formed after centrifugal drying.

pH-Dependent Synthesis for Monomeric Silanediols

Sterically unencumbered silanediols, such as δ-silanediol amino acids, require controlled pH to suppress oligomerization. A study demonstrated that at 50 mM in D₂O, monomeric this compound predominates above pH 11, whereas acidic or neutral conditions promote diastereomeric oligomers. The protocol involves:

  • Oxidation-Level Matching : Introducing the silane precursor at the correct oxidation state (e.g., dihydroxymethylsilyl butyl side chains).
  • Solvent Selection : Aqueous systems enable hydroxy group exchange without siloxane formation.
  • pH Adjustment : Alkaline conditions (pH >11) deprotonate silanol groups, reducing condensation kinetics.

This method is critical for pharmaceutical applications where monomeric silanediols act as enzyme inhibitors, such as arginase.

Asymmetric Synthesis of Enantiopure Silanediols

Enantioselective synthesis is indispensable for bioactive silanediols. A five-step asymmetric route leverages:

  • Intramolecular Hydrosilylation : Rhodium-catalyzed hydrosilylation of 2-alkyl allyl silyl ethers using (S,S)-diethylferrotane as a chiral ligand, achieving >90% enantiomeric excess.
  • Silyl Ether Reduction : Conversion of diphenylsilyl ethers to silyllithium reagents via sodium-potassium alloy reduction.
  • Sulfinimine Addition : Reaction of silyllithium dianions with sulfinimines to establish stereochemistry.

Table 2: Key Steps in Asymmetric this compound Synthesis

Step Reagents/Conditions Outcome
Hydrosilylation Rhodium/(S,S)-diethylferrotane, 2 mol% 99% conversion, 90% ee
Reduction Na/K alloy, THF, −78°C Diphenylsilyl lithium formation
Sulfinimine Addition N-(tert-Butanesulfinyl)imine, −78°C β-Silyl alcohol (76% yield)
Oxidation RuCl₃, NaIO₄ Carboxylic acid (43% yield)

This method produces this compound precursors in 43–76% yields, enabling inhibitor synthesis with IC₅₀ values as low as 14 nM against angiotensin-converting enzyme.

This compound-Peptide Mimetics via Acid Hydrolysis

This compound incorporation into peptides requires hydrolyzable precursors. A study synthesized Leu-[Si(OH)₂]-Gly analogues by:

  • Precursor Synthesis : Phenylsilane derivatives served as acid-labile silanol precursors.
  • Triflic Acid Treatment : Cleavage of silicon-protecting groups under anhydrous conditions.
  • Stabilization : Capping silanediols with chlorotrimethylsilane prevented self-association, yielding monomeric trisiloxanes.

The Leu-[Si(OH)₂]-Gly-Pro tripeptide inhibited ACE with IC₅₀ = 14 nM, outperforming methylsilanol analogues (IC₅₀ >3000 nM).

Challenges and Mitigation Strategies

Polymerization Control

Silanediols spontaneously condense into siloxanes unless stabilized. Strategies include:

  • Steric Hindrance : Bulky substituents (e.g., diphenyl groups) reduce condensation rates.
  • pH Optimization : High pH (≥11) maintains deprotonated silanols, minimizing nucleophilic attack.
  • Low Concentrations : Dilute solutions (<50 mM) reduce intermolecular interactions.

Purification Techniques

  • Crystallization : Aging in acetone or methyl ethyl ketone yields high-purity crystals.
  • Centrifugal Drying : 1600–2000 rpm centrifugation removes adsorbed solvents.

Properties

Molecular Formula

H4O2Si

Molecular Weight

64.116 g/mol

IUPAC Name

dihydroxysilane

InChI

InChI=1S/H4O2Si/c1-3-2/h1-2H,3H2

InChI Key

KCIKCCHXZMLVDE-UHFFFAOYSA-N

SMILES

O[SiH2]O

Canonical SMILES

O[SiH2]O

Synonyms

silanediol

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Silanediol

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